Ácido 5-metil-1H-indazol-7-carboxílico

Descripción general

Descripción

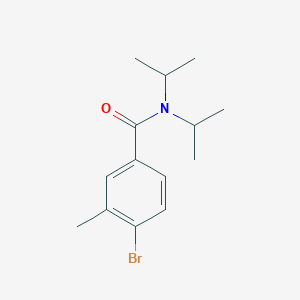

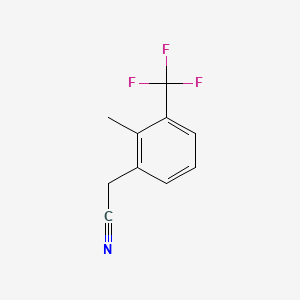

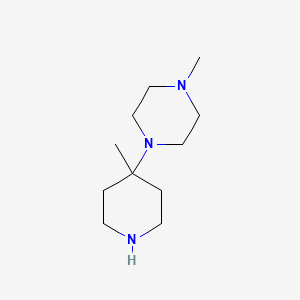

5-methyl-1H-indazole-7-carboxylic acid is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 . It is a derivative of indazole, which is a heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of indazoles, including 5-methyl-1H-indazole-7-carboxylic acid, has been a topic of interest in recent years . The strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 5-methyl-1H-indazole-7-carboxylic acid consists of a fused benzene and pyrazole ring, with a methyl group attached to the 5th carbon and a carboxylic acid group attached to the 7th carbon of the indazole ring .Chemical Reactions Analysis

Indazoles, including 5-methyl-1H-indazole-7-carboxylic acid, can undergo various chemical reactions. For instance, they can participate in transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical and Chemical Properties Analysis

5-methyl-1H-indazole-7-carboxylic acid is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Desarrollo de Fármacos Farmacéuticos

Ácido 5-metil-1H-indazol-7-carboxílico: es un intermedio valioso en la síntesis de diversas moléculas farmacológicamente activas. Su núcleo de indazol es una parte prevalente en muchos fármacos debido a su mimetismo del sistema indol, que es esencial en la fisiología humana . La similitud estructural del compuesto con moléculas que se encuentran en la naturaleza le permite interactuar eficazmente con los objetivos biológicos, convirtiéndolo en un andamiaje clave en la química medicinal para el desarrollo de nuevos agentes terapéuticos.

Agentes Antineoplásicos

La investigación ha demostrado que los derivados del indazol, como el ácido 5-metil-1H-indazol-7-carboxílico, pueden sintetizarse en compuestos con una significativa actividad antineoplásica . Estos compuestos se han evaluado frente a una variedad de líneas celulares cancerosas humanas, mostrando promesa como posibles tratamientos para el cáncer. La capacidad de inhibir o matar células cancerosas convierte a este compuesto en un activo valioso en la investigación oncológica.

Investigación Anti-VIH

Se ha informado que los derivados del indazol poseen actividad contra el VIH-1. Los estudios de acoplamiento molecular de nuevos derivados indolílicos y oxocromenilxantenónicos, que comparten una estructura central similar a la del ácido 5-metil-1H-indazol-7-carboxílico, han mostrado potencial como agentes anti-VIH . Esto sugiere que el compuesto podría ser un punto de partida para el desarrollo de nuevos medicamentos anti-VIH.

Aplicaciones Antiinflamatorias

El núcleo de indazol, que es parte del ácido 5-metil-1H-indazol-7-carboxílico, se ha identificado en derivados que exhiben efectos antiinflamatorios significativos . Estos compuestos han mostrado inhibición del edema de la pata en modelos experimentales, comparable a fármacos estándar como la indometacina. Esto indica aplicaciones potenciales en el tratamiento de enfermedades inflamatorias.

Síntesis de Alcaloides

Los derivados del indazol son cruciales en la síntesis de alcaloides, que son compuestos que se encuentran en la naturaleza con una amplia gama de actividades biológicas. El sistema de anillo de indazol es una característica clave en muchos alcaloides, y el ácido 5-metil-1H-indazol-7-carboxílico puede servir como precursor en la construcción de estas moléculas complejas . Los alcaloides tienen diversas aplicaciones, incluyendo como fármacos y agroquímicos.

Catálisis y Química Verde

El núcleo de indazol también es importante en el campo de la catálisis y la química verde. Los investigadores están explorando el uso de derivados del indazol en procesos catalíticos para crear reacciones químicas más respetuosas con el medio ambiente y sostenibles . El ácido 5-metil-1H-indazol-7-carboxílico podría contribuir al desarrollo de nuevos catalizadores que faciliten las reacciones en condiciones más suaves, reduciendo el impacto ambiental de la síntesis química.

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 5-methyl-1H-indazole-7-carboxylic acid is the Sphingosine-1 phosphate receptor-1 (S1P1) . This receptor plays a crucial role in maintaining endothelial barrier integrity . Additionally, the compound may also interact with CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk .

Mode of Action

5-methyl-1H-indazole-7-carboxylic acid interacts with its targets to bring about significant changes. For instance, activation of S1P1 helps maintain endothelial barrier integrity, while its desensitization can induce peripheral blood lymphopenia . The compound’s interaction with CHK1, CHK2, and h-sgk kinases can play a role in the treatment of diseases such as cancer .

Biochemical Pathways

The compound affects several biochemical pathways. It is involved in the metabolism of tryptophan catalyzed by intestinal microorganisms . The compound can also influence liver metabolism and the immune response .

Result of Action

The molecular and cellular effects of 5-methyl-1H-indazole-7-carboxylic acid’s action are diverse. For instance, it has been found to show inhibitory effects against certain cell lines . .

Action Environment

The action, efficacy, and stability of 5-methyl-1H-indazole-7-carboxylic acid can be influenced by various environmental factors. For example, the compound’s action can be affected by the presence of other substances in the environment

Análisis Bioquímico

Biochemical Properties

5-Methyl-1H-indazole-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indazole derivatives, including 5-methyl-1H-indazole-7-carboxylic acid, have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammatory processes . Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their activity and affecting downstream biological processes.

Cellular Effects

The effects of 5-methyl-1H-indazole-7-carboxylic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis . In particular, 5-methyl-1H-indazole-7-carboxylic acid has shown potential in inhibiting the proliferation of colon and melanoma cell lines, highlighting its therapeutic potential in oncology .

Molecular Mechanism

At the molecular level, 5-methyl-1H-indazole-7-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound’s interaction with COX-2 results in the inhibition of prostaglandin synthesis, reducing inflammation . Additionally, 5-methyl-1H-indazole-7-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-methyl-1H-indazole-7-carboxylic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indazole derivatives can maintain their activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to 5-methyl-1H-indazole-7-carboxylic acid has been associated with sustained inhibition of cell proliferation and modulation of metabolic pathways .

Dosage Effects in Animal Models

The effects of 5-methyl-1H-indazole-7-carboxylic acid in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

5-Methyl-1H-indazole-7-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, the compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted via the kidneys . These metabolic processes are essential for regulating the compound’s bioavailability and activity.

Transport and Distribution

The transport and distribution of 5-methyl-1H-indazole-7-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in target tissues . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.

Subcellular Localization

The subcellular localization of 5-methyl-1H-indazole-7-carboxylic acid is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biological effects . The localization of 5-methyl-1H-indazole-7-carboxylic acid within subcellular structures is critical for its function and therapeutic potential.

Propiedades

IUPAC Name |

5-methyl-1H-indazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-2-6-4-10-11-8(6)7(3-5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGNGCCXNDWWRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)C(=O)O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240527-19-8 | |

| Record name | 5-methyl-1H-indazole-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Boc-S-[2-(4-pyridyl)ethyl]-L-cysteine](/img/structure/B1462903.png)

![7-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1462906.png)

![6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1462921.png)